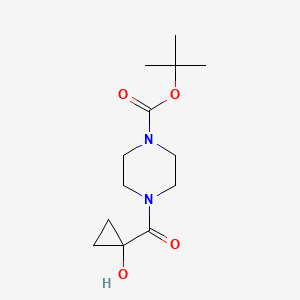

tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N2O4 and its molecular weight is 270.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate (CAS No. 414910-15-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds similar to tert-butyl piperazine derivatives exhibit a range of biological activities, including:

- Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. Studies have shown that related compounds can significantly reduce amyloid beta aggregation, which is crucial for neuroprotection .

- Anti-inflammatory Effects : Some derivatives have shown the ability to modulate inflammatory responses in astrocytes, potentially reducing neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

- Neuroprotective Effects :

- Cytotoxicity Assessment :

In Vivo Studies

- Animal Models :

Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of related piperazine derivatives revealed that these compounds could significantly inhibit Aβ aggregation (up to 85% inhibition at 100 μM), highlighting their potential for Alzheimer's disease treatment .

Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of piperazine derivatives showed that they could lower pro-inflammatory cytokine levels in astrocyte cultures, suggesting a mechanism by which these compounds may exert neuroprotective effects .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | IC50 (nM) | Notes |

|---|---|---|---|

| M4 | β-secretase inhibitor | 15.4 | Moderate protective effect against Aβ toxicity |

| This compound | Potential anti-inflammatory and neuroprotective effects | TBD | Needs further bioavailability studies |

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant and Anxiolytic Activities

Research indicates that compounds similar to tert-butyl piperazine derivatives exhibit potential antidepressant and anxiolytic effects. The piperazine structure is known for its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that modifications to the piperazine ring can enhance these interactions, suggesting that tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate may be explored for developing new antidepressants or anxiolytics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives with cyclopropane moieties showed improved binding affinity to serotonin receptors, indicating a promising direction for future research involving this compound .

Drug Design

Prodrug Development

The compound's structural features make it an attractive candidate for prodrug development. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing solubility or stability. The tert-butyl ester group can be hydrolyzed in vivo to release the active piperazine component, potentially leading to better absorption and bioavailability.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that prodrugs derived from piperazine structures exhibited enhanced pharmacological profiles compared to their parent compounds .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Hydrolysis | Aqueous acid/base | Piperazine derivatives |

| Alkylation | Alkyl halides in basic conditions | Alkylated piperazine compounds |

| Cyclization | Heat or catalytic conditions | Cyclized products with enhanced activity |

Potential Applications in Material Science

Emerging research suggests that piperazine derivatives can also play a role in material science, particularly in the development of polymers and nanomaterials. The unique properties of this compound could be exploited to create novel materials with specific mechanical or thermal properties.

Propriétés

IUPAC Name |

tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-6-14(7-9-15)10(16)13(18)4-5-13/h18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDQDQGKKCUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.